An In-depth Technical Guide to 2-Chloro-4-methylquinolin-6-amine
An In-depth Technical Guide to 2-Chloro-4-methylquinolin-6-amine
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological properties. This guide focuses on a specific, yet under-documented derivative, 2-Chloro-4-methylquinolin-6-amine . Due to the scarcity of direct experimental data for this compound, this document leverages established principles of heterocyclic chemistry and draws authoritative data from closely related analogues to provide a comprehensive technical overview. We will explore its core identifiers, predict its physicochemical properties, propose a robust synthetic pathway, and discuss its potential applications in drug discovery, grounded in the known bioactivities of similar quinoline structures.
Core Identifiers and Structural Elucidation
While a specific CAS number for 2-Chloro-4-methylquinolin-6-amine is not prominently listed in major chemical databases as of this guide's publication, its molecular identity is unequivocally defined by its structure. Key identifiers have been computationally generated and are available in databases such as PubChem.[1]
Table 1: Core Identifiers for 2-Chloro-4-methylquinolin-6-amine
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-4-methylquinolin-6-amine | PubChem[1] |
| Molecular Formula | C₁₀H₉ClN₂ | PubChem[1] |
| Molecular Weight | 192.65 g/mol | (Calculated) |
| Monoisotopic Mass | 192.04543 Da | PubChem[1] |
| Canonical SMILES | CC1=CC(=NC2=C1C=C(C=C2)N)Cl | PubChem[1] |
| InChI Key | JBTRMRJZSPSSHU-UHFFFAOYSA-N | PubChem[1] |
The structure features a quinoline core with three key substituents that dictate its chemical behavior:
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A chloro group at the C2 position, which acts as a good leaving group for nucleophilic substitution and enhances the molecule's lipophilicity.
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A methyl group at the C4 position (lepidine framework), which can influence metabolic stability and steric interactions with biological targets.
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An amino group at the C6 position, a key functional group that can act as a hydrogen bond donor and a site for further derivatization.
Physicochemical Properties: An Analog-Based Prediction
Direct experimental data for 2-Chloro-4-methylquinolin-6-amine is sparse. However, we can reliably predict its properties by analyzing well-characterized structural analogues, primarily 2-Chloro-4-methylquinoline (CAS: 634-47-9).[2][3][4]
Table 2: Comparison of Physicochemical Properties
| Property | 2-Chloro-4-methylquinoline (Analogue) | 2-Chloro-4-methylquinolin-6-amine (Predicted) | Rationale for Prediction |
| CAS Number | 634-47-9[3] | Not Assigned | The target compound is a less common derivative. |
| Appearance | White to off-white crystals or powder[4] | White to pale yellow solid | The amino group may impart a slight color. |
| Melting Point | 55-58 °C[3] | >150 °C (Estimated) | The introduction of the polar amino group allows for intermolecular hydrogen bonding, significantly increasing the melting point compared to its non-aminated counterpart. |
| Boiling Point | 296 °C[3] | >300 °C (Estimated) | Increased polarity and hydrogen bonding will elevate the boiling point. |
| Solubility | Soluble in organic solvents. | Soluble in polar organic solvents (DMSO, DMF); sparingly soluble in water. | The amino group increases polarity, enhancing solubility in polar solvents while retaining significant organic character. |
| pKa | Not available | ~4-5 (Ring N), ~9-10 (Amino N) (Estimated) | The quinoline nitrogen is weakly basic. The exocyclic amino group will have a pKa typical for aromatic amines. |
Proposed Synthesis Pathway
The synthesis of 2-Chloro-4-methylquinolin-6-amine can be logically approached via a multi-step sequence starting from a readily available substituted aniline. The renowned Friedländer annulation provides a reliable method for constructing the quinoline core.[5]
Step-by-Step Experimental Protocol:
Step 1: Nitration of 4-methylacetanilide
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To a stirred solution of 4-methylacetanilide in concentrated sulfuric acid, cooled to 0°C, add a mixture of concentrated nitric acid and sulfuric acid dropwise, maintaining the temperature below 10°C.
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After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
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Pour the reaction mixture onto crushed ice. The resulting precipitate, 4-methyl-3-nitroacetanilide, is collected by vacuum filtration and washed with cold water until neutral.
Causality: This electrophilic aromatic substitution directs the nitro group ortho to the activating acetamido group.
Step 2: Hydrolysis and Reduction to form 4-Methyl-3-nitroaniline
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Reflux the 4-methyl-3-nitroacetanilide from Step 1 in a solution of aqueous hydrochloric acid for 4-6 hours to hydrolyze the acetamido group.
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Cool the mixture and neutralize with a base (e.g., NaOH) to precipitate the 4-methyl-3-nitroaniline.
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Collect the product by filtration. (Alternatively, a one-pot reduction/hydrolysis can be performed).
Step 3: Friedländer Annulation to form 6-Nitro-4-methylquinolin-2(1H)-one
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Condense 4-methyl-3-nitroaniline with ethyl acetoacetate in the presence of a catalyst such as polyphosphoric acid (PPA) or Dowex-50 resin.
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Heat the mixture at 120-140°C for several hours. The reaction proceeds via an initial Michael addition followed by cyclization and dehydration.
-
Cool the reaction and triturate with water to precipitate the quinolinone product.
Causality: The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system from an ortho-aminoaryl ketone or aldehyde equivalent and a compound containing an α-methylene ketone.[5]
Step 4: Chlorination to form 2-Chloro-4-methyl-6-nitroquinoline
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Reflux the 6-nitro-4-methylquinolin-2(1H)-one from Step 3 with phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylaniline, for 3-5 hours.[6]
-
Carefully quench the reaction by pouring it into ice-water.
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The solid product is filtered, washed, and recrystallized.
Causality: POCl₃ is a standard and highly effective reagent for converting quinolinones and pyridones into their corresponding chloro derivatives.
Step 5: Reduction of the Nitro Group
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To a solution of 2-Chloro-4-methyl-6-nitroquinoline in a solvent like ethanol or ethyl acetate, add a reducing agent such as tin(II) chloride (SnCl₂) in concentrated HCl, or perform catalytic hydrogenation using H₂ gas with a Palladium-on-carbon (Pd/C) catalyst.
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Stir the reaction at room temperature until completion (monitored by TLC).
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After reduction, basify the reaction mixture to precipitate the final product, 2-Chloro-4-methylquinolin-6-amine .
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The crude product can be purified by column chromatography or recrystallization.
Synthesis Workflow Diagram
Caption: Proposed five-step synthesis of 2-Chloro-4-methylquinolin-6-amine.
Structural Verification and Analytical Protocols
Confirmation of the final product's identity and purity is paramount. The following analytical techniques would be employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : Expect distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group (around 2.5 ppm), and a broad singlet for the -NH₂ protons (which may shift depending on solvent and concentration).
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¹³C NMR : The spectrum should show 10 distinct carbon signals, including characteristic shifts for the carbon atoms attached to the chlorine and nitrogen atoms.
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Mass Spectrometry (MS) :
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High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₉ClN₂ by matching the exact mass. The spectrum will exhibit a characteristic isotopic pattern (M+ and M+2 peaks in a ~3:1 ratio) due to the presence of chlorine.
-
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Infrared (IR) Spectroscopy :
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Look for characteristic absorption bands corresponding to N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1620 cm⁻¹), and C-Cl stretching (typically below 800 cm⁻¹).
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Applications in Drug Discovery and Medicinal Chemistry
The quinoline nucleus is a "privileged scaffold" in drug discovery.[7][8] The specific combination of chloro, methyl, and amino groups on this scaffold suggests significant potential in several therapeutic areas.
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Anticancer Potential : 4-aminoquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[9] The 2-chloro substituent can serve as a handle for further modification, allowing for the synthesis of compound libraries to screen for potent anticancer agents. The chlorine atom itself can enhance membrane permeability and metabolic stability.[10]
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Antimalarial Research : The 4-aminoquinoline core is famously found in the antimalarial drug chloroquine.[11] While resistance is an issue, the quinoline scaffold remains a critical starting point for developing new antimalarials. The 6-amino group could modulate activity and potentially overcome resistance mechanisms.
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Kinase Inhibition : Many quinoline-based molecules are known to be kinase inhibitors, a major class of anticancer drugs. The N-H group of the amine can act as a crucial hydrogen bond donor in the hinge region of a kinase active site.
Logical Relationship Diagram
Caption: Relationship between the target compound and its guiding analogues.
Safety and Handling
While specific toxicity data for 2-Chloro-4-methylquinolin-6-amine is unavailable, data from its analogues suggests that it should be handled with care. 2-Chloro-4-methylquinoline is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][3] Similar precautions should be taken for the 6-amino derivative.
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Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves, and a lab coat.
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Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
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Storage : Store in a cool, dry place away from incompatible materials.
References
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PubChem. (n.d.). 2-Chloro-4-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-chloro-6-methoxy-4-methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloroquinolin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Regioselective preparation and NMR spectroscopy study of 2‐chloro‐4‐ethoxy‐quinoline for the synthesis of 2‐((3‐aminopropyl)amino)quinolin‐4(1H)‐one. Retrieved from [Link]
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Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Retrieved from [Link]
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IUCr Journals. (2022). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. Retrieved from [Link]
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ChemSynthesis. (n.d.). 2-chloro-6-methylquinoline. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Synthesis of 2-acetyl-6-chloro-4-arylquinoline (3). Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) 2-Chloro-4-methylquinoline. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. PMC. Retrieved from [Link]
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MDPI. (n.d.). 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine. Retrieved from [Link]
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